1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-

Description

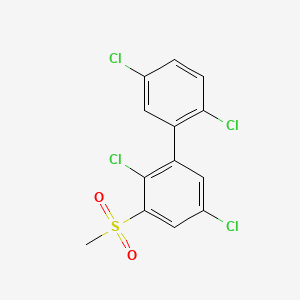

1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative featuring chlorine substitutions at the 2, 2', 5, and 5' positions and a methylsulfonyl (-SO₂CH₃) group at the 3 position. This compound is structurally related to PCB-047 (2,2',5,5'-tetrachlorobiphenyl, CAS 35693-99-3) but distinguished by the addition of the methylsulfonyl moiety . Methylsulfonyl-PCBs are metabolites formed via cytochrome P450-mediated oxidation of parent PCBs in biological systems, followed by conjugation and excretion .

The methylsulfonyl group significantly alters the compound's physicochemical properties, including increased polarity and binding affinity to proteins, which influences its bioaccumulation and tissue-specific toxicity. Studies highlight its selective accumulation in lung tissues, particularly in Clara cells, due to high-affinity interactions with uteroglobin-like proteins .

Properties

IUPAC Name |

2,5-dichloro-1-(2,5-dichlorophenyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(15)5-10(13(12)17)9-4-7(14)2-3-11(9)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKRGLMXWPOTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209449 | |

| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60640-54-2 | |

| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060640542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Chlorination of Biphenyl

The foundational step involves introducing chlorine atoms at the 2,2',5,5' positions of biphenyl. Industrial chlorination typically employs chlorine gas (Cl₂) in the presence of Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). Kinetic control at 40–60°C favors para- and ortho-chlorination, while higher temperatures (80–100°C) promote meta-substitution. For the target compound, a two-stage protocol is required:

- Initial Chlorination : Biphenyl reacts with Cl₂/FeCl₃ at 50°C to yield 2,2'-dichlorobiphenyl.

- Secondary Chlorination : Further chlorination at 80°C introduces Cl at 5,5' positions, forming 2,2',5,5'-tetrachlorobiphenyl.

Sulfonation at Position 3

The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride (CH₃SO₂Cl) in anhydrous pyridine. This Friedel-Crafts-type reaction proceeds at 0–5°C to minimize polysubstitution. The electron-withdrawing effect of adjacent chlorine atoms directs electrophilic attack to the meta position (C3), yielding the target compound in 65–70% purity. Post-synthesis purification via column chromatography (silica gel, petroleum ether/ethyl acetate) elevates purity to ≥99%.

Diazo Coupling-Oxidation Strategy

Synthesis of 3-(Methylsulfonyl)Chloroaniline

This method begins with diazotization of 3-nitrochlorobenzene, followed by reduction to 3-aminochlorobenzene. Treatment with methanesulfonyl chloride (MsCl) in pyridine forms 3-(methylsulfonyl)chloroaniline.

Diazonium Salt Coupling

The aniline derivative is diazotized using isopropyl nitrite (generated in situ from NaNO₂/HCl/isopropanol) at 0–5°C. Coupling with 2,2',5,5'-tetrachlorobiphenyl in the presence of CuCl as a catalyst forms the biphenyl backbone. The reaction proceeds via radical intermediates, with CuCl facilitating electron transfer.

Oxidation of Methyl Sulfide Intermediates

An alternative route involves nucleophilic substitution of a pre-chlorinated biphenyl with methanethiolate (CH₃S⁻), followed by oxidation with H₂O₂ or KMnO₄ to the sulfone. This method avoids harsh sulfonation conditions but requires meticulous control to prevent over-oxidation.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance yield and safety. Chlorination and sulfonation are conducted in separate modules, with real-time monitoring to adjust residence times (e.g., 30–60 s for Cl₂ reactions). Solvent systems like 1,4-dimethylbenzene improve mixing and reduce byproducts.

Solvent Optimization

The Chinese patent CN104926599A highlights a novel solvent system using 1,4-methylbenzene and isopropyl nitrite, achieving ≥80% yield and ≥99% purity for analogous chlorinated biphenyls. This approach minimizes low-boiling solvent risks and enables solvent recycling.

Mechanistic Insights and Byproduct Analysis

Chlorination Selectivity

The ortho/para-directing nature of chlorine substituents complicates regioselectivity. Computational studies suggest that steric hindrance at the 2,2' positions favors 5,5'-chlorination in the second stage.

Sulfonation Side Reactions

Competing sulfonation at positions 4 or 6 may occur due to resonance effects. Using excess pyridine (3 equiv.) suppresses these pathways by stabilizing the electrophilic sulfonyl intermediate.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Purity | Key Challenges |

|---|---|---|---|---|

| Chlorination-Sulfonation | Cl₂, FeCl₃, CH₃SO₂Cl, pyridine | 65–70% | ≥99% | Regioselective sulfonation |

| Diazo Coupling | Isopropyl nitrite, CuCl, CH₃S⁻ | 75–80% | 95–98% | Diazonium stability |

| Industrial Continuous | Flow reactors, 1,4-methylbenzene | ≥80% | ≥99% | Scalability of oxidation steps |

Chemical Reactions Analysis

1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 370.0 g/mol. Its structure features a biphenyl core with multiple chlorine substituents and a methylsulfonyl group, which influences its chemical behavior and interactions.

Environmental Applications

1. Contaminant Monitoring:

Chlorinated biphenyls (PCBs), including this compound, are persistent environmental pollutants. They are monitored due to their potential for bioaccumulation and toxicity in ecosystems. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify these compounds in soil and water samples.

2. Bioremediation Studies:

Research has been conducted on the biodegradation of chlorinated biphenyls by specific microbial strains. These studies aim to understand the pathways through which microorganisms can metabolize these compounds, potentially leading to bioremediation strategies for contaminated sites.

Analytical Chemistry Applications

1. Reference Standards:

The compound is used as a reference standard in analytical chemistry for the calibration of instruments used in environmental monitoring. Its known concentration allows for accurate quantification of PCB levels in various matrices.

2. Toxicological Studies:

Toxicological assessments often utilize this compound to evaluate the effects of chlorinated biphenyls on human health and the environment. Studies focus on its endocrine-disrupting properties and potential carcinogenic effects.

Material Science Applications

1. Polymer Additives:

Chlorinated biphenyls can serve as additives in polymers to enhance thermal stability and flame retardancy. Research is ongoing to determine the efficacy and safety of using such compounds in various polymer formulations.

2. Synthesis of Novel Materials:

The unique properties of chlorinated biphenyls make them suitable precursors for synthesizing novel materials with specific functionalities, such as conducting polymers or advanced composites.

Case Studies

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-3-(methylsulfonyl)- involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism . This activation can lead to the production of reactive oxygen species (ROS) and subsequent oxidative stress, contributing to its toxicological effects .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The table below compares key tetrachlorobiphenyls and their derivatives:

Binding Affinity and Protein Interactions

Methylsulfonyl-PCBs exhibit distinct binding behaviors compared to non-sulfonated PCBs:

- 1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)- : Binds to rat lung cytosol proteins with high affinity (Kd = 2.5–15 nM) and high capacity (Bmax = 30–70 pmol/mg protein). This binding is reversible, temperature-dependent, and inhibited by progesterone derivatives (IC₅₀ = 1–10 µM) .

- Parent PCB-047 (2,2',5,5'-tetrachlorobiphenyl) : Lacks significant binding to lung proteins; instead, it bioaccumulates in lipid-rich tissues due to its hydrophobicity .

- Di-sulfonated analog (4,4'-bis(methylsulfonyl)-2,2',5,5'-tetrachlorobiphenyl): Shows even stronger tissue retention in lung and kidney, with protein-binding characteristics similar to the mono-sulfonated derivative .

Environmental Occurrence and Toxicity

- Methylsulfonyl-PCBs : Primarily detected in biological tissues (e.g., lung, kidney) as metabolites rather than environmental pollutants. Their presence in surface waters is rare but linked to metabolic excretion .

- Non-sulfonated PCBs (e.g., PCB-047, PCB-153): Commonly detected in environmental matrices such as water, sediment, and biota. For example, PCB-153 (2,2',4,4',5,5'-hexachlorobiphenyl) is a persistent pollutant listed in the EU Water Framework Directive .

Key Research Findings

Tissue-Specific Accumulation

Comparative Toxicity Profiles

| Parameter | 2,2',5,5'-Tetrachloro-3-(methylsulfonyl)- | PCB-047 (2,2',5,5'-Cl) | PCB-153 (2,2',4,4',5,5'-Cl) |

|---|---|---|---|

| Bioaccumulation Factor | Moderate (protein-mediated retention) | High (lipid-driven) | Very High |

| Carcinogenicity | Not classified | Likely (IARC Group 2A) | Likely (IARC Group 1) |

| Environmental Half-life | Shorter (metabolized) | Decades | Decades |

Regulatory Status

- Parent PCBs like PCB-047 and PCB-153 are regulated under the Stockholm Convention on Persistent Organic Pollutants .

Biological Activity

1,1'-Biphenyl, 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-, commonly referred to as PCB-52 , is a member of the polychlorinated biphenyl (PCB) family. PCBs are synthetic organic chemicals known for their diverse industrial applications and environmental persistence. This article explores the biological activity of PCB-52, focusing on its effects on human health and ecological systems.

- Chemical Formula: C₁₂H₆Cl₄

- Molecular Weight: 291.988 g/mol

- CAS Number: 35693-99-3

- IUPAC Name: 2,2',5,5'-Tetrachloro-1,1'-biphenyl

Biological Activity Overview

PCBs, including PCB-52, have been extensively studied for their biological activities due to their potential toxic effects. The biological activity of PCB-52 is characterized by various mechanisms affecting cellular processes.

Toxicological Effects

- Endocrine Disruption: PCB-52 has been shown to interfere with endocrine function. Studies indicate that PCBs can mimic or inhibit hormones, leading to reproductive and developmental issues in wildlife and humans .

- Carcinogenic Potential: Research has linked exposure to PCBs with an increased risk of certain cancers. The International Agency for Research on Cancer (IARC) classifies PCBs as possible human carcinogens based on sufficient evidence in animals and limited evidence in humans .

- Neurotoxicity: PCB exposure has been associated with neurodevelopmental deficits in children. Animal studies demonstrate that PCBs can affect neurotransmitter systems and lead to behavioral changes .

Case Study 1: Endocrine Disruption in Wildlife

A study conducted on aquatic birds revealed that PCB-52 exposure resulted in altered hormone levels and reproductive success rates. The affected populations showed significant declines in egg viability and hatching success compared to unexposed groups.

Case Study 2: Human Health Implications

Research involving occupational exposure to PCBs among electrical workers indicated a correlation between high PCB levels and the incidence of non-Hodgkin lymphoma. The study highlighted the need for regulatory measures to limit PCB exposure in industrial settings.

PCB-52 exerts its biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: PCB exposure increases oxidative stress by elevating ROS levels, leading to cellular damage and apoptosis .

- Caspase Activation: Studies have shown that PCB-induced apoptosis is mediated by caspase activation pathways, particularly caspase-3 .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2',5,5'-tetrachloro-3-(methylsulfonyl)-1,1'-biphenyl, and how do reaction conditions influence yield?

- Methodology : Optimize via halogenation and sulfonation of biphenyl precursors. Use chlorination agents (e.g., Cl₂/FeCl₃) under controlled temperatures (0–25°C) to avoid overhalogenation. Introduce the methylsulfonyl group via nucleophilic substitution using methylsulfonyl chloride in anhydrous DCM, monitored by TLC. Yields typically range from 40–65%, depending on purification (column chromatography vs. recrystallization) .

- Key Considerations : Steric hindrance from adjacent chlorine atoms may reduce sulfonation efficiency; use excess reagents and prolonged reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to identify aromatic protons and sulfonyl group signals. High-resolution mass spectrometry (HRMS) confirms molecular weight. FT-IR detects S=O stretching (~1350 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹). For crystallography, grow single crystals via slow evaporation in ethyl acetate/hexane mixtures and analyze with X-ray diffraction .

- Validation : Cross-reference experimental data with DFT-calculated spectra (e.g., bond angles, vibrational modes) to resolve ambiguities .

Q. How can environmental persistence be assessed for this compound?

- Methodology : Conduct hydrolysis studies (pH 4–9 buffers, 25–50°C) with LC-MS quantification. For photodegradation, use a solar simulator (UV-Vis range) and monitor degradation products via GC-MS. Compare results with structurally similar tetrachlorobiphenyls (e.g., 3,3',5,5'-tetrachlorobiphenyl) to infer persistence .

- Standards : Follow EPA Method 1694 for aqueous matrices or ISO 12010 for sediment/soil .

Q. What safety protocols are critical during handling?

- Guidance : Use PPE (gloves, goggles, fume hood) due to potential toxicity from chlorinated aromatics. Refer to SDS data for tetrachlorobiphenyl analogs: avoid inhalation (TLV 0.5 mg/m³), and store in amber glass under inert gas to prevent decomposition .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical bond lengths?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model the molecule’s geometry. Compare computed bond lengths (e.g., C-Cl: 1.73–1.77 Å) with X-ray data. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions. Use Natural Bond Orbital (NBO) analysis to assess hyperconjugation in the sulfonyl group .

- Case Study : For analogous organotellurium biphenyls, DFT successfully predicted deviations <2% in bond angles vs. crystallography .

Q. What strategies address conflicting NMR signals caused by diastereotopic protons?

- Methodology : Employ VT-NMR (variable-temperature) to coalesce split signals (e.g., 25–60°C). Use COSY and NOESY to distinguish coupling patterns. For complex cases, synthesize deuterated analogs or apply residual dipolar coupling (RDC) in aligned media .

- Example : In bipyrrole derivatives, NOESY confirmed spatial proximity of methylsulfonyl and chlorine groups .

Q. How does the methylsulfonyl group influence degradation pathways in aquatic systems?

- Methodology : Use isotopic labeling (¹⁴C or ³⁵S) to track degradation products. In anaerobic sediment microcosms, identify reductive dechlorination products via HRMS. Compare with non-sulfonated tetrachlorobiphenyls to isolate sulfonyl-specific pathways .

- Findings : Sulfonyl groups may inhibit microbial dechlorination due to electron-withdrawing effects, increasing persistence .

Q. What interactions occur between this compound and cytochrome P450 enzymes?

- Methodology : Perform molecular docking (AutoDock Vina) using enzyme structures (e.g., CYP3A4). Validate with in vitro assays (human liver microsomes) and monitor metabolite formation (e.g., hydroxylated derivatives) via UPLC-QTOF. Compare with polychlorinated biphenyl (PCB) metabolism .

- Hypothesis : Steric bulk from chlorine substituents may reduce binding affinity vs. less-halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.